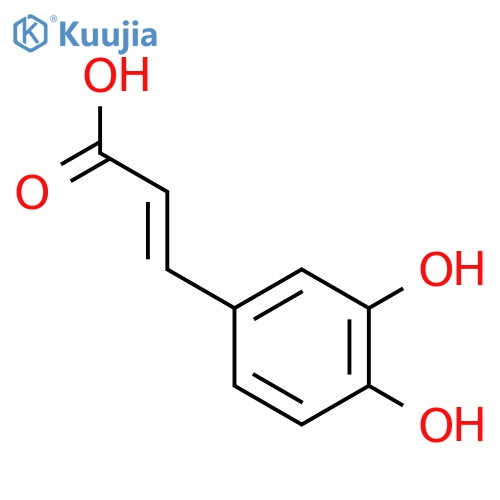

Cas no 3598-26-3 (4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol)

3598-26-3 structure

商品名:4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

-

- Caffeylalkohol

- (E)-4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol

- CAFFEOYL ALCOHOL

- 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol

- Spectrum2_001614

- KBio1_001574

- Spectrum_001694

- KBio2_002174

- DTXSID20326956

- SpecPlus_000534

- AKOS017514907

- Spectrum4_001917

- KBioSS_002174

- 1,2-Benzenediol, 4-[(1E)-3-hydroxy-1-propenyl]-

- SPBio_001647

- DivK1c_006630

- KBio2_007310

- KBioGR_002541

- KBio2_004742

- Q27158873

- NCGC00095751-01

- NSC624003

- NSC-624003

- SCHEMBL197852

- CCG-38897

- EN300-1246637

- DTXSID801027142

- CS-0460124

- 4-[(E)-3-hydroxyprop-1-enyl]benzene-1,2-diol

- CHEMBL1321891

- SPECTRUM1503992

- SureCN197852

- (E)-caffeyl alcohol

- caffeicalcohol

- CHEBI:86071

- 2-Propen-1-ol, 3-(3,4-dihydroxyphenyl)-

- SDCCGMLS-0066824.P001

- 272785-02-1

- trans-Caffeoyl alcohol

- FS-6827

- Spectrum5_000634

- UNII-P5Y9E2Q5EQ

- 4-[(1E)-3-hydroxyprop-1-en-1-yl]benzene-1,2-diol

- Q15410859

- SR-05000002396

- 1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propen-1-yl)-

- caffeic alcohol

- P5Y9E2Q5EQ

- SR-05000002396-1

- 1,2-Benzenediol, 4-(3-hydroxy-1-propen-1-yl)-

- 4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol

- Caffeyl alcohol

- AC1NQZH2

- CHEBI:31334

- HY-N10373

- 3,4-Dihydroxycinnamyl alcohol

- 4-[(1E)-3-Hydroxy-1-propen-1-yl]-1,2-benzenediol

- 3598-26-3

- AKOS032954144

- 4-(3-Hydroxy-1-propenyl)-1,2-benzenediol

- 3-(3,4-Dihydroxyphenyl)prop-2-en-1-ol

- 1,2-Benzenediol, 4-(3-hydroxy-1-propenyl)-

- H20248

-

- MDL: MFCD18083876

- インチ: InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-4,6,10-12H,5H2

- InChIKey: ZCKDCRKBURQZPT-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C=CCO)O)O

計算された属性

- せいみつぶんしりょう: 166.062994177g/mol

- どういたいしつりょう: 166.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 60.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1246637-10000mg |

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |

3598-26-3 | 95.0% | 10000mg |

$5234.0 | 2023-10-02 | |

| 1PlusChem | 1P00CLKA-10mg |

4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol |

3598-26-3 | 95% | 10mg |

$982.00 | 2024-05-04 | |

| Enamine | EN300-1246637-10.0g |

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |

3598-26-3 | 95% | 10g |

$5234.0 | 2023-06-08 | |

| A2B Chem LLC | AF87018-10mg |

4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol |

3598-26-3 | ≥95% | 10mg |

$844.00 | 2024-04-20 | |

| PhytoLab | 82489-500mg |

Caffeoyl alcohol |

3598-26-3 | ≥ 95.0 % | 500mg |

€9680 | 2023-10-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82489-10MG |

Caffeoyl alcohol |

3598-26-3 | 10mg |

¥6781.51 | 2023-10-14 | ||

| PhytoLab | 82489-50mg |

Caffeoyl alcohol |

3598-26-3 | ≥ 95.0 % | 50mg |

€1089 | 2023-10-25 | |

| Enamine | EN300-1246637-0.05g |

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |

3598-26-3 | 95% | 0.05g |

$283.0 | 2023-06-08 | |

| Enamine | EN300-1246637-0.25g |

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |

3598-26-3 | 95% | 0.25g |

$603.0 | 2023-06-08 | |

| Enamine | EN300-1246637-100mg |

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |

3598-26-3 | 95.0% | 100mg |

$422.0 | 2023-10-02 |

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 関連文献

-

Norikazu Sakakibara,Tomoyuki Nakatsubo,Shiro Suzuki,Daisuke Shibata,Mikio Shimada,Toshiaki Umezawa Org. Biomol. Chem. 2007 5 802

-

2. Preparation of monolignol γ-acetate, γ-p-hydroxycinnamate, and γ-p-hydroxybenzoate conjugates: selective deacylation of phenolic acetates with hydrazine acetateYimin Zhu,Matthew Regner,Fachuang Lu,Hoon Kim,Allison Mohammadi,Timothy J. Pearson,John Ralph RSC Adv. 2013 3 21964

-

Yibing Li,Xianzhi Meng,Rongqian Meng,Ting Cai,Yunqiao Pu,Zhi-Min Zhao,Arthur J. Ragauskas RSC Adv. 2023 13 12750

-

Shihao Su,Fan-shu Cao,Shuizhong Wang,Qingru Shen,Gen Luo,Qiang Lu,Guoyong Song Green Chem. 2023 25 8172

-

Daisuke Ando,Fachuang Lu,Hoon Kim,Alexis Eugene,Yuki Tobimatsu,Ruben Vanholme,Thomas J. Elder,Wout Boerjan,John Ralph Green Chem. 2021 23 8995

3598-26-3 (4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol) 関連製品

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:3598-26-3)Caffeoylalcohol

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ